2-(2-(2-Thienyl)vinyl)benzo[d]1,3-oxazin-4-one
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Overview
Description
2-(2-(2-Thienyl)vinyl)benzo[d]1,3-oxazin-4-one is a heterocyclic compound that contains both a thiophene ring and an oxazinone ring.
Preparation Methods
The synthesis of 2-(2-(2-Thienyl)vinyl)benzo[d]1,3-oxazin-4-one typically involves the reaction of 2-thiophenecarboxaldehyde with appropriate reagents to form the desired product. One common method involves the use of a Wittig reaction to form the vinyl group, followed by cyclization to form the oxazinone ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and specific reaction conditions to improve yield and purity .
Chemical Reactions Analysis
2-(2-(2-Thienyl)vinyl)benzo[d]1,3-oxazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, with reagents such as halogens or nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-(2-Thienyl)vinyl)benzo[d]1,3-oxazin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can be used in the study of biological systems and as a potential lead compound for drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-(2-(2-Thienyl)vinyl)benzo[d]1,3-oxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 2-(2-(2-Thienyl)vinyl)benzo[d]1,3-oxazin-4-one include other heterocyclic compounds with thiophene or oxazinone rings. These compounds may have similar chemical properties but differ in their biological activity or applications. Examples include:
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Benzothiazoles: Used in the development of pharmaceuticals and materials.
Oxazoles: Studied for their potential use in medicinal chemistry and materials science.
This compound stands out due to its unique combination of structural features, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C14H9NO2S |
---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
2-[(E)-2-thiophen-2-ylethenyl]-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C14H9NO2S/c16-14-11-5-1-2-6-12(11)15-13(17-14)8-7-10-4-3-9-18-10/h1-9H/b8-7+ |
InChI Key |
NCQWSWJXUMRWHD-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)/C=C/C3=CC=CS3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C=CC3=CC=CS3 |
Origin of Product |
United States |
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